

# Crystal Structure and Molecular Configuration

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## Compound of Interest

Compound Name: *Dimethyl oxalate*

Cat. No.: *B050477*

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The crystal structure of **dimethyl oxalate** has been determined by X-ray analysis.<sup>[1]</sup> In the solid state, the molecule adopts a planar trans-trans configuration, which is considered the structure of least steric interference.<sup>[1]</sup> This planarity is a key feature of its solid-state conformation. The crystal system is monoclinic, and the space group is uniquely determined as  $P2_1/n$ .<sup>[1]</sup> Infrared spectra of crystalline **dimethyl oxalate** confirm that only the trans form is populated in the relaxed crystal lattice.<sup>[2][3]</sup> The presence of two molecules per unit cell leads to observable Davydov splitting for several bands in the IR spectrum.<sup>[2][3]</sup>

## Crystallographic Data

The unit cell parameters and other crystallographic data for **dimethyl oxalate** are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a	3.90 ± 0.04 Å
b	11.88 ± 0.04 Å
c	6.21 ± 0.04 Å
β	103.5 ± 0.5°
Molecules per unit cell (Z)	2
Calculated Density	1.39 g/cm <sup>3</sup>
Observed Density	1.4 g/cm <sup>3</sup>
Molecular Symmetry	Centric

Table 1: Crystallographic data for **dimethyl oxalate**.[\[1\]](#)

## Intermolecular and Intramolecular Geometry

The precise determination of bond lengths and valency angles provides insight into the molecular geometry of **dimethyl oxalate** in its crystalline form. The molecule's planarity is notable, with the carbon and oxygen atoms of the oxalate group lying nearly in the same plane. [\[1\]](#)

Bond / Angle	Atoms	Length (Å) / Angle (°)
<hr/>		
Bond Lengths		
C1-C1'		1.53 ± 0.08
C1-O1 (C=O)		1.19
C1-O2 (C-O)		1.31
O2-C2 (O-CH <sub>3</sub> )		1.46 ± 0.05
<hr/>		
Valency Angles		
O1-C1-C1'		125°
O2-C1-C1'		110°
O1-C1-O2		125°
C1-O2-C2		118° ± 3°
<hr/>		

Table 2: Key bond lengths and valency angles of **dimethyl oxalate**.[\[1\]](#)

Intermolecular forces also play a role in the crystal packing. Weak associations, potentially a form of polarization bonding, are suggested to exist between the carbonyl oxygen atoms and the methyl groups of neighboring molecules, influencing properties like the melting point.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The determination of the crystal structure of **dimethyl oxalate** involves several key experimental steps, from sample preparation to data collection and analysis.

## Sample Preparation and Crystallization

- **Synthesis and Purification:** **Dimethyl oxalate** can be synthesized by the esterification of anhydrous oxalic acid with methanol, using sulfuric acid as a catalyst.[\[4\]](#)[\[5\]](#)
- **Recrystallization:** The synthesized **dimethyl oxalate** is purified by recrystallization from dry methyl alcohol to obtain single crystals suitable for X-ray diffraction.[\[1\]](#) The resulting crystals are soft, volatile, monoclinic prisms.[\[1\]](#)

- Crystal Mounting: Due to their volatile nature, a single crystal of approximately 0.05 cm in cross-section is selected and enclosed in a thin-walled Lindemann glass tube to prevent evaporation during the experiment.[1]

## X-ray Diffraction Data Collection

- Instrumentation: The unit-cell dimensions are measured from rotation photographs taken about the principal axes of the crystal.[1] This involves mounting the crystal on a goniometer head, which allows for precise orientation in the X-ray beam.
- Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector (historically photographic film, now typically electronic detectors). A series of diffraction patterns are collected as the crystal is rotated.
- Intensity Measurement: The intensities of the diffraction spots are measured. These intensities are proportional to the square of the structure factor amplitudes.

## Structure Determination and Refinement

- Space Group Determination: The systematic absences in the diffraction pattern are used to uniquely determine the space group, which for **dimethyl oxalate** is  $P2_1/n$ .[1]
- Structure Solution: The collected intensity data is used to solve the phase problem and generate an initial electron density map of the unit cell. For a molecule with a center of symmetry like **dimethyl oxalate**, this process can be more straightforward.
- Model Refinement: The initial model of the structure is refined using least-squares methods. This process adjusts the atomic coordinates and thermal parameters to achieve the best fit between the observed structure factors and those calculated from the model.[1]

## Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the molecular structure of **dimethyl oxalate**.

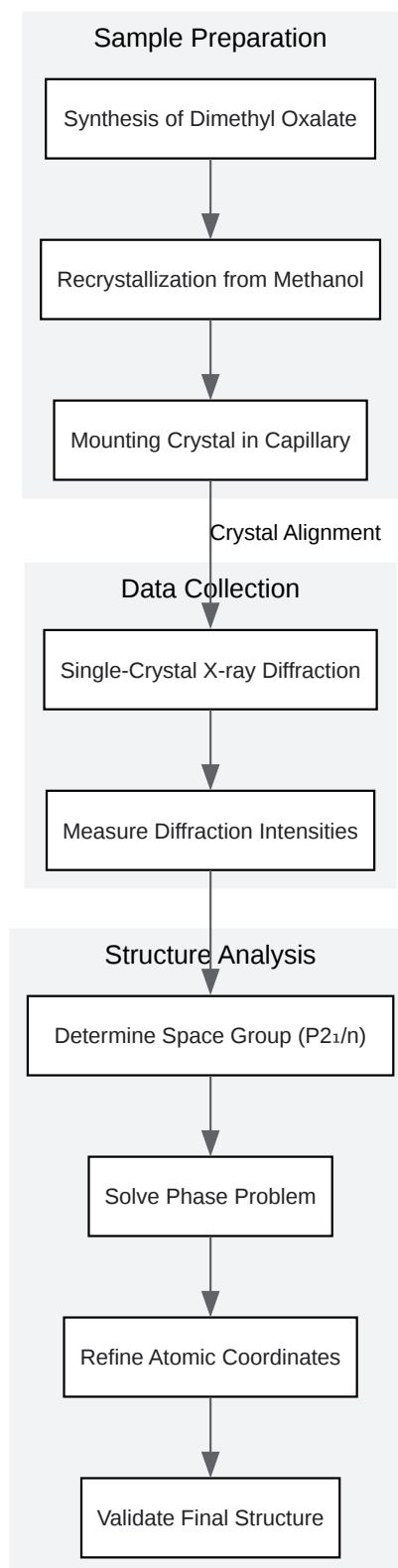
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Figure 1: Workflow for Crystal Structure Determination.

Figure 2: Molecular Structure of **Dimethyl Oxalate**.

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